molecular formula C11H8F3N3O2 B5816248 N-(3-ISOXAZOLYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

N-(3-ISOXAZOLYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B5816248
M. Wt: 271.19 g/mol
InChI Key: ULSOADZJCWAILF-UHFFFAOYSA-N
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Description

N-(3-Isoxazolyl)-N'-[2-(Trifluoromethyl)phenyl]urea is a urea derivative featuring a 3-isoxazolyl group and a 2-(trifluoromethyl)phenyl moiety. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence both their physicochemical properties and biological activities . The trifluoromethyl (CF₃) group is a common substituent in agrochemicals and pharmaceuticals due to its electron-withdrawing nature, metabolic stability, and lipophilicity-enhancing effects . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, may contribute to unique binding interactions in biological systems or influence crystal packing via hydrogen-bonding networks .

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-4-8(7)15-10(18)16-9-5-6-19-17-9/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOADZJCWAILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of an isoxazole derivative with a trifluoromethyl-substituted aniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The isoxazole ring and trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ISOXAZOLYL)-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key parameters of N-(3-Isoxazolyl)-N'-[2-(Trifluoromethyl)phenyl]urea with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Applications Reference
N-(3-Isoxazolyl)-N'-[2-(CF₃)phenyl]urea C₁₁H₉F₃N₄O₂ (estimated) ~298 (estimated) ~3.5* 2 donors, 3 acceptors Agrochemical/Pharmaceutical (inferred)
N-(4-Chlorophenyl)-N'-[2-(CF₃)phenyl]urea C₁₄H₁₀ClF₃N₂O 314.69 4.78 2 donors, 2 acceptors Drug research
N-[3,5-Bis(CF₃)phenyl]-N'-cyclohexylurea C₁₇H₂₁F₆N₃O 397.35 ~5.0* 2 donors, 3 acceptors Pharmacological agents
Fluometuron (N,N-dimethyl-N'-(3-(CF₃)phenyl)urea) C₁₀H₁₁F₃N₂O 232.20 2.34 1 donor, 2 acceptors Herbicide
A-425619 (Isoquinolinyl/CF₃-benzyl urea) C₁₈H₁₄F₃N₃O 345.32 ~4.5* 2 donors, 3 acceptors TRP channel modulator

*Estimated based on structural analogs.

Key Observations:
  • Trifluoromethyl Phenyl Group: The CF₃ group consistently increases lipophilicity (logP ~4.5–5.0) compared to non-fluorinated analogs (e.g., fluometuron, logP 2.34) .
  • Heterocyclic vs. Aromatic Substituents: Replacing the isoxazolyl group with a chlorophenyl () or dimethylamino-cyclohexyl () moiety alters hydrogen-bonding capacity and solubility. Isoxazole’s nitrogen and oxygen atoms may enhance polar interactions in biological targets.

Hydrogen-Bonding and Structural Analysis

Urea derivatives exhibit strong hydrogen-bonding motifs, which are critical for their biological activity and crystallographic behavior:

  • Graph Set Analysis : Etter’s rules () predict dimeric or chain motifs via N-H···O bonds. The isoxazolyl group may introduce additional acceptor sites (N/O), altering aggregation patterns compared to purely aromatic ureas.
  • Crystal Packing Tools : Software like Mercury () enables comparison of packing similarities between analogs, aiding in the design of co-crystals or polymorphs.

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